![molecular formula C17H22F3NO5 B4075674 Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane](/img/structure/B4075674.png)
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Overview
Description
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane is a compound that combines the properties of oxalic acid and a trifluoromethylated phenoxyethyl azepane. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the biological activity and chemical stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane typically involves multiple steps:
Formation of the trifluoromethylated phenoxyethyl intermediate:
Azepane ring formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the intermediate with oxalic acid: The final step involves coupling the trifluoromethylated phenoxyethyl azepane with oxalic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring.
Reduction: Reduction reactions can target the oxalic acid moiety.
Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are of interest for drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially altering their activity. The azepane ring and oxalic acid moiety may also contribute to the compound’s overall effect by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: Another pharmaceutical with a trifluoromethyl group, used as an anti-inflammatory drug.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane is unique due to the combination of its trifluoromethylated phenoxyethyl group and azepane ring, which are not commonly found together in other compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO.C2H2O4/c16-15(17,18)13-6-5-7-14(12-13)20-11-10-19-8-3-1-2-4-9-19;3-1(4)2(5)6/h5-7,12H,1-4,8-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBQLKHRIMYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B4075591.png)
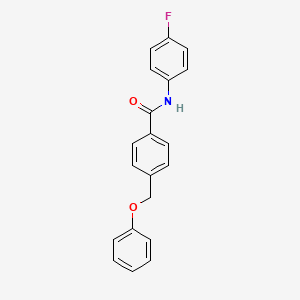
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
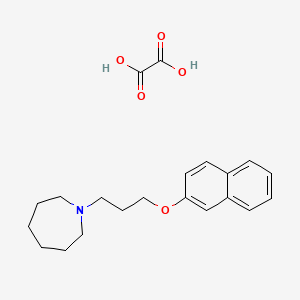

![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)
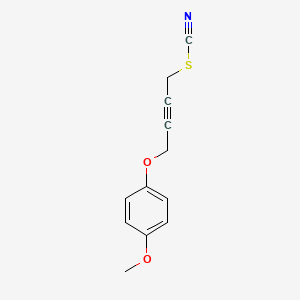
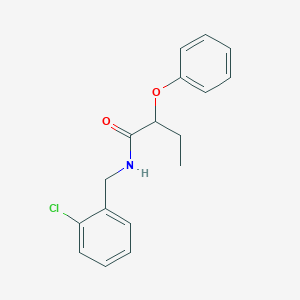
![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
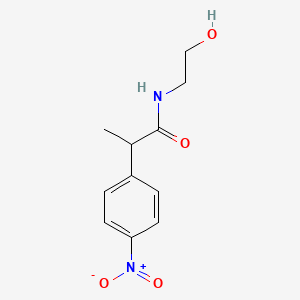
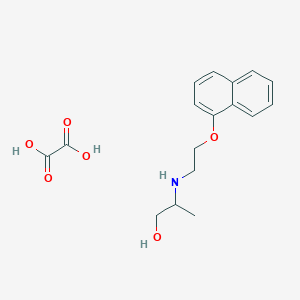
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
